1-tert-Butyl-1H-imidazole-4-carboxylic acid is a heterocyclic organic compound characterized by an imidazole ring that is substituted with a tert-butyl group and a carboxylic acid group. This compound is notable for its potential applications in medicinal chemistry and catalysis due to its unique structural features and reactivity. The presence of both the tert-butyl group and the carboxylic acid group imparts distinct chemical properties, making it valuable for various scientific applications .
The synthesis of 1-tert-Butyl-1H-imidazole-4-carboxylic acid typically involves the cyclization of amido-nitriles. A common method includes:
Industrial production methods often utilize optimized reaction conditions and robust catalysts to ensure high yields and purity. These methods can be scaled for large-scale synthesis, making them suitable for commercial applications.
The molecular structure of 1-tert-Butyl-1H-imidazole-4-carboxylic acid features:
The InChI key for this compound is DTJJWXQHIDFPEW-UHFFFAOYSA-N, and its molecular weight is approximately 168.20 g/mol . Spectroscopic methods such as NMR (nuclear magnetic resonance) and FTIR (Fourier-transform infrared spectroscopy) are often employed to confirm its structure.
1-tert-Butyl-1H-imidazole-4-carboxylic acid undergoes several types of chemical reactions:
These reactions are significant in synthetic organic chemistry, providing pathways for creating more complex molecules from simpler precursors.
The mechanism of action of 1-tert-Butyl-1H-imidazole-4-carboxylic acid primarily revolves around its interaction with biological targets:
The physical properties include:
Key chemical properties involve:
Relevant data indicate that the compound exhibits stability under standard laboratory conditions but may react under specific catalytic environments .
The scientific uses of 1-tert-Butyl-1H-imidazole-4-carboxylic acid include:
Regioselective introduction of the tert-butyl group at the N1 position of imidazole is critical for blocking alternative coordination sites and directing subsequent functionalization. The steric bulk of the tert-butyl group inherently favors N1 substitution over N3 due to reduced steric congestion at the former position. Modern approaches employ in situ protection-deprotection sequences, where reagents like p-toluenesulfonyl chloride (p-TsCl) activate tert-butanol in pyridine solvent, enabling efficient N-alkylation of imidazole-4-carboxylate precursors. This method achieves N1:N3 selectivity ratios exceeding 9:1, minimizing the formation of regioisomeric contaminants that complicate purification [7]. Alternative methodologies utilize silver(I)-mediated displacement reactions, where tert-butyl halides react with preformed silver-imidazolide intermediates to ensure exclusive N1 functionalization. However, the requirement for stoichiometric precious metals increases operational costs [5].
Table 1: Comparative Regioselectivity in N-tert-Butylation Methods
Method | Conditions | N1:N3 Ratio | Yield (%) | Key Advantage |
---|---|---|---|---|
p-TsCl/t-BuOH/Pyridine | Reflux, 4–6 h | 9.2:1 | 78 | Cost-effective, scalable |
Ag₂O/t-BuBr | DCM, 25°C, 12 h | >99:1 | 85 | Exceptional regioselectivity |
Direct Alkylation | K₂CO₃, DMF, 80°C | 1.5:1 | 45 | Simple setup |
Carboxyl functionalization at the C4 position employs two primary strategies: (1) hydrolysis of preformed ester groups and (2) direct carbon dioxide insertion via C–H activation. Alkaline hydrolysis of ethyl 1H-imidazole-4-carboxylate derivatives remains industrially predominant due to operational simplicity. Optimized conditions (2M KOH, 30°C, 4 h) achieve 92.49% conversion to 1H-imidazole-4-carboxylic acid with minimal decarboxylation side products. Critical to success is maintaining pH >10 during hydrolysis to prevent acid-catalyzed decomposition of the imidazole nucleus [5]. Post-hydrolysis, acidification with HCl precipitates the crystalline acid, which is isolated via filtration in >90% purity. For direct C4 functionalization, lithiation at C2 (using n-BuLi at –78°C) temporarily enhances C4 nucleophilicity, enabling electrophilic quenching with solid CO₂. This method affords moderate yields (50–65%) due to competing side reactions but provides access to derivatives lacking conventional ester precursors [6]. Solvent polarity significantly influences carboxylation efficiency, with ethereal solvents (THF/diethyl ether) outperforming DMF or alcohols by stabilizing organolithium intermediates [7].
Cyclocondensation methodologies construct the imidazole ring with the C4-carboxylic acid moiety pre-installed. The most efficient route involves HCl-catalyzed cyclization of ethyl 2-acetamidoacetate with potassium thiocyanate in refluxing ethanol. This Debus-Radziszewski variant proceeds via initial thiocyanate-mediated dehydration, forming an intermediate thiourea that undergoes intramolecular cyclodehydration. Critical process parameters include:
This method delivers ethyl 1H-imidazole-4-carboxylate in 68–75% yield after recrystallization from ethanol/water mixtures. Subsequent tert-butylation and hydrolysis afford the target compound without requiring harsh decarboxylation conditions that plague other routes [2] [5].
Table 2: Optimized Cyclocondensation Parameters
Parameter | Optimal Range | Effect of Deviation |
---|---|---|
HCl Concentration | 10–15% (v/v) | <10%: Incomplete reaction; >15%: Ester hydrolysis |
Temperature | 78–82°C (reflux) | <70°C: Slow kinetics; >90°C: Decomposition |
Reaction Time | 3–4 hours | <2 h: Low conversion; >5 h: Side products |
KSCN Equivalents | 1.05–1.10 | <1.0: Unreacted acetamidoacetate; >1.2: Purification issues |
Solvent-free tert-butylation leverages in situ generation of ditert-butyl dicarbonate (Boc₂O) from tert-butanol and phosgene alternatives under catalytic conditions. Employing N,N′-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents enables direct condensation of 1H-imidazole-4-carboxylic acid with tert-butanol at 60–70°C. This approach circumvents solvent removal steps and achieves 85–90% conversion within 2 hours, significantly outperforming solution-phase reactions requiring 12–24 hours [7]. Key advantages include:
Thermal stability limitations necessitate precise temperature control, as prolonged heating above 80°C triggers elimination of isobutylene from the tert-butyl ester, regenerating the carboxylic acid. Microwave assistance (50 W, 100°C, 15 min) has emerged as a viable alternative, improving yields to 88% while avoiding thermal degradation pathways [5].
Late-stage modification of preassembled 1-tert-butylimidazole-4-carboxylates enables rapid diversification for structure-activity studies. Two principal methodologies dominate:
Table 3: Post-Functionalization Yields for Key Derivatives
Reaction Type | Reagents/Conditions | Product | Yield (%) |
---|---|---|---|
C5 Bromination | NBS (1.0 eq), CCl₄, 0°C, 1 h | 5-Bromo-1-tert-butylimidazole-4-carboxylate | 92 |
Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, PhB(OH)₂, DME | 5-Phenyl-1-tert-butylimidazole-4-carboxylate | 78 |
Electrocyclization | DD 1a, t-BuNH₂, MW, 150°C | 2-Unsubstituted-1-tert-butylimidazole-4-carboxylate | 77 |
These strategies underscore the versatility of 1-tert-butyl-1H-imidazole-4-carboxylic acid as a synthetic linchpin for generating structurally complex pharmacophores and functional materials [3] [4] [6].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1